molecular formula C31H31N3O5 B2604679 6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023515-06-1

6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2604679
M. Wt: 525.605
InChI Key: FYDZTERBTVQDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzofuran ring and a benzodiazepine ring. Benzofuran is a heterocyclic compound, also known as a fused ring compound, consisting of a benzene ring fused to a furan ring . Benzodiazepines are a class of drugs known for their psychoactive properties, often used in medicine for their sedative and anxiolytic effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and benzodiazepine rings are likely to contribute significantly to the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Catalytic Oxidation Studies

Metal ions like Co2+, Mn2+, Ni2+, Zn2+, and Ca2+ have been shown to catalyze the condensation of certain benzodiazepine compounds, leading to their oxidation. This research is crucial for understanding the chemical properties and potential applications of benzodiazepine derivatives in various reactions and catalysis processes (Szeverényi & Simándi, 1989).

Photochemical Transformations

Studies on the photochemical transformations of benzodiazepine derivatives, like the oxidation in different conditions (UV irradiation, various solvents), contribute to the understanding of their stability and behavior under different environmental conditions (Ishizumi, Mori, Inaba, & Yamamoto, 1975).

Structural Analysis and Crystallography

X-ray crystallography has been used to study the structure of benzodiazepine derivatives. These studies provide insights into the molecular conformation, bonding, and other structural properties that are essential for understanding their pharmacological and chemical behaviors (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).

Synthesis and Biological Evaluation

Research in synthesizing new derivatives of benzodiazepines and evaluating their biological activities, such as antipsychotic and anticonvulsant properties, is significant. It opens avenues for the development of new therapeutic agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. Given the presence of a benzodiazepine ring, one possible area of study could be its potential use in medicine, particularly in the treatment of conditions like anxiety or insomnia .

properties

IUPAC Name

6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O5/c1-30(2)16-23-27(24(35)17-30)28(33-22-10-6-5-9-21(22)32-23)20-14-19(34(36)37)12-13-25(20)38-26-11-7-8-18-15-31(3,4)39-29(18)26/h5-14,28,32-33H,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZTERBTVQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=CC6=C5OC(C6)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.